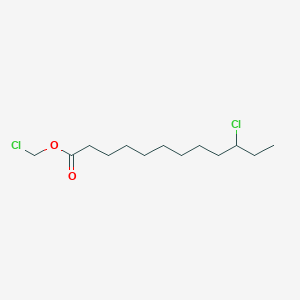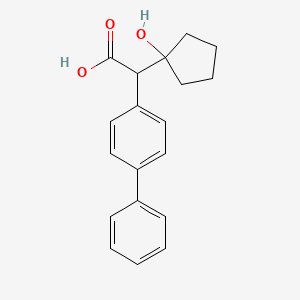
(1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- is a complex organic compound known for its unique structural features and diverse applications. This compound consists of a biphenyl core with an acetic acid group and a hydroxycyclopentyl substituent. Its stereochemistry is denoted by the (+)- sign, indicating its specific optical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of biphenyl with acetic anhydride, followed by the introduction of the hydroxycyclopentyl group through a Grignard reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxy group to an alkane.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alkanes.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of various biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- involves its interaction with specific molecular targets. The hydroxycyclopentyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The biphenyl core provides a rigid framework that can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-acetic acid: Lacks the hydroxycyclopentyl group, resulting in different reactivity and applications.
Cyclopentylacetic acid: Lacks the biphenyl core, leading to distinct chemical properties.
Hydroxybiphenyl derivatives: Similar structure but with variations in the substituents, affecting their chemical behavior.
Uniqueness
(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- is unique due to its combination of a biphenyl core and a hydroxycyclopentyl group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
85045-81-4 |
|---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(1-hydroxycyclopentyl)-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C19H20O3/c20-18(21)17(19(22)12-4-5-13-19)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11,17,22H,4-5,12-13H2,(H,20,21) |
InChI Key |
UBDNMXNAJIUKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


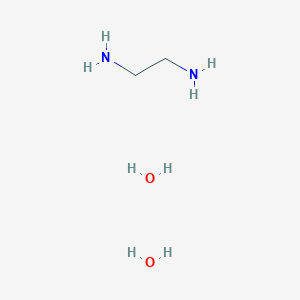
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
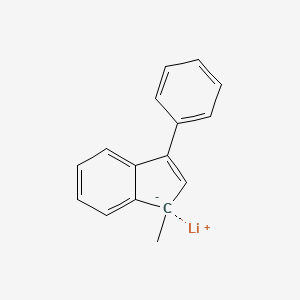
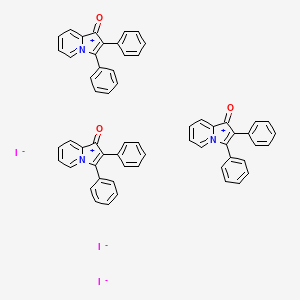
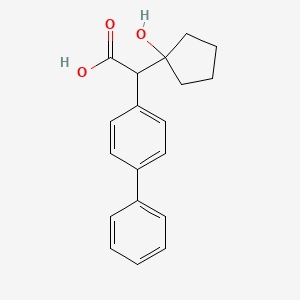
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
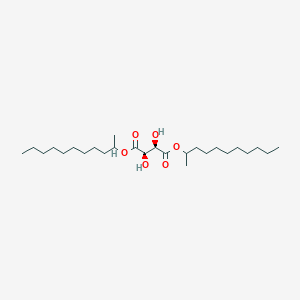
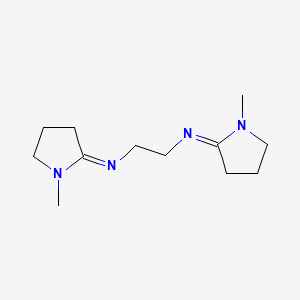
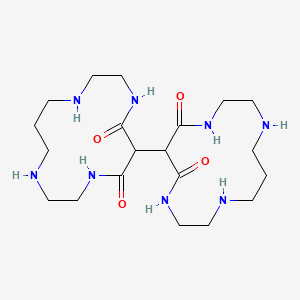



![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
